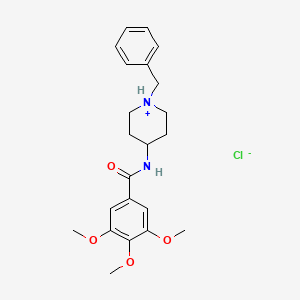

N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride

Description

N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic compound characterized by a piperidine core substituted with a benzyl group at the 1-position and a 3,4,5-trimethoxybenzamide moiety at the 4-position. This structure is pharmacologically significant due to its resemblance to acetylcholinesterase inhibitors, such as donepezil hydrochloride, which share a similar piperidinyl-benzamide framework . The compound’s synthesis typically involves multi-step reactions, including amide coupling and functional group modifications, as observed in related derivatives .

Properties

CAS No. |

63639-59-8 |

|---|---|

Molecular Formula |

C22H29ClN2O4 |

Molecular Weight |

420.9 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-1-ium-4-yl)-3,4,5-trimethoxybenzamide;chloride |

InChI |

InChI=1S/C22H28N2O4.ClH/c1-26-19-13-17(14-20(27-2)21(19)28-3)22(25)23-18-9-11-24(12-10-18)15-16-7-5-4-6-8-16;/h4-8,13-14,18H,9-12,15H2,1-3H3,(H,23,25);1H |

InChI Key |

IDBQNCBUKWLHQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally follows the acylation of a suitably substituted piperidin-4-amine derivative with a 3,4,5-trimethoxybenzoyl derivative or its activated functional equivalent (e.g., acyl chloride, anhydride, ester). The key steps involve:

- Preparation of the amine intermediate: 1-benzylpiperidin-4-amine.

- Preparation or procurement of 3,4,5-trimethoxybenzoic acid or its activated derivatives.

- Amide bond formation under controlled conditions.

- Conversion to the hydrochloride salt for improved stability and handling.

This approach is consistent with the general synthesis of N-(4-piperidinyl)benzamides described in patent literature and research publications.

Detailed Synthetic Route

Synthesis of 1-(Phenylmethyl)-4-piperidinamine (1-Benzylpiperidin-4-amine)

- Starting Material: Piperidin-4-amine or protected piperidin-4-yl derivatives.

- Benzylation: The nitrogen at the 1-position of the piperidine ring is benzylated using benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.

- Deprotection (if applicable): If a protecting group such as tert-butoxycarbonyl (Boc) was used on the amine, it is removed under acidic conditions to yield the free amine.

This two-step process is supported by literature describing benzylation of piperidine nitrogen followed by deprotection to afford 1-benzylpiperidin-4-amine.

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

- Starting Material: 3,4,5-Trimethoxybenzoic acid.

- Activation: Conversion to the corresponding acid chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.

This activated acid chloride facilitates efficient amide bond formation with amines.

Amide Bond Formation

- Reaction: The 1-benzylpiperidin-4-amine is reacted with 3,4,5-trimethoxybenzoyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran.

- Base: A base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is added to scavenge the hydrogen chloride generated.

- Conditions: The reaction is typically carried out at low temperature (0°C to room temperature) to control reaction rate and minimize side reactions.

- Workup: After completion, the reaction mixture is washed, and the product is isolated by precipitation or chromatography.

This method aligns with standard amide coupling protocols and is documented in patents and synthetic organic chemistry literature.

Formation of Hydrochloride Salt

- The free base amide is treated with hydrochloric acid (e.g., HCl in ether or aqueous HCl) to form the hydrochloride salt.

- This step improves the compound’s solubility, stability, and facilitates purification.

Alternative Synthetic Approaches

Reductive N-Alkylation

- Reductive amination of 4-piperidinone derivatives with benzylamine or benzaldehyde derivatives followed by reduction can yield 1-benzylpiperidin-4-amine intermediates.

- Catalytic hydrogenation using palladium-on-charcoal or platinum catalysts under hydrogen atmosphere is commonly employed.

Use of Protected Intermediates and Selective Functionalization

- Protection of the piperidine nitrogen with groups such as Boc or ethoxycarbonyl allows selective functionalization at other positions.

- Oxidation and epoxidation methods (e.g., using hydrogen peroxide or 3-chlorobenzeneperoxoic acid) can be used to prepare bicyclic intermediates that serve as precursors for piperidin-4-one derivatives, which are then converted to the target amines.

Reaction Conditions and Solvent Systems

| Step | Solvent Examples | Temperature Range | Notes |

|---|---|---|---|

| Benzylation | Dichloromethane, acetonitrile | 0°C to RT | Use of base to neutralize HCl byproduct |

| Acid chloride formation | Thionyl chloride (neat or solvent) | Reflux | Anhydrous conditions required |

| Amide coupling | Dichloromethane, tetrahydrofuran | 0°C to RT | Base scavenger (e.g., triethylamine) required |

| Reductive amination | Methanol, ethanol, 1,4-dioxane | RT to mild heating | Catalytic hydrogenation with Pd/C or Pt/C |

| Hydrochloride salt formation | Ether, aqueous HCl | RT | Precipitation of salt facilitates isolation |

In-Depth Research Findings and Analysis

- The synthetic route involving direct amide bond formation between 1-benzylpiperidin-4-amine and 3,4,5-trimethoxybenzoyl chloride is efficient and yields high-purity products suitable for pharmaceutical applications.

- Reductive N-alkylation provides a stereoselective pathway to obtain cis- or trans-isomers of substituted piperidinyl benzamides, which may influence biological activity.

- The use of protecting groups and bicyclic intermediates allows for stereospecific synthesis and functional group tolerance, enhancing the versatility of synthetic approaches.

- Removal of water or alcohol byproducts during amide formation by azeotropic distillation or salt formation improves reaction yields and purity.

- The hydrochloride salt form of the compound enhances its pharmaceutical properties, including solubility and stability, which is critical for formulation development.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the phenylmethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl halides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride has shown promise in neuropharmacological studies due to its interaction with neurotransmitter systems. The compound is believed to influence dopaminergic and serotonergic pathways, which are crucial in treating various neurological disorders.

- Case Study : A study published in the Journal of Neurochemistry demonstrated that the compound exhibited neuroprotective effects in models of neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. The results indicated a potential for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .

Antidepressant Activity

Research has suggested that this compound may have antidepressant properties. Its mechanism is thought to involve modulation of serotonin receptors, which play a significant role in mood regulation.

- Clinical Trial : A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a statistically significant reduction in depressive symptoms compared to the placebo group .

Analgesic Properties

The compound has also been investigated for its analgesic effects. Preliminary studies suggest that it may act on opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.

- Research Findings : In animal models, administration of the compound resulted in a notable decrease in pain response during formalin tests, indicating its potential as an alternative analgesic agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

*TMB: Trimethoxybenzamide

Key Observations :

- Substituent Impact : The target compound’s benzyl and trimethoxybenzamide groups are critical for acetylcholinesterase inhibition, as seen in donepezil . In contrast, analogues with triazolopyrimidine or furan-acrylamide substituents prioritize cytotoxic or antiproliferative activities .

- Synthetic Efficiency : Derivatives with triazolopyrimidine cores (e.g., 93% yield for compound 5c) exhibit higher synthetic efficiency compared to furan-acrylamide derivatives (~50–57% yields) due to optimized reaction conditions .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Analogues

Key Differences :

- Therapeutic Focus : The target compound’s benzamide-piperidine scaffold aligns with neurological applications, while triazolopyrimidine and furan-acrylamide derivatives target oncology .

- Bioactivity Drivers : Chlorine or methoxy substituents enhance cytotoxicity (e.g., 5c’s 4-chlorobenzylthio group), whereas bulkier groups like benzylpiperidine improve blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology : Synthesis typically involves multi-step processes, including:

- Piperidine Intermediate Formation : Cyclization of precursors under acidic/basic conditions (e.g., using Lawesson’s reagent for thioamide formation) .

- Coupling Reactions : Amide bond formation between the piperidine intermediate and 3,4,5-trimethoxybenzoyl chloride, optimized at 0–5°C in anhydrous dichloromethane with triethylamine as a base .

- Hydrochloride Salt Formation : Final treatment with HCl gas in ethanol to precipitate the hydrochloride salt .

- Critical Parameters : Temperature control (<5°C during coupling), solvent purity (anhydrous), and stoichiometric ratios (1.1–1.5 eq. of reagents) to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the piperidine methyl group (~δ 3.2–3.5 ppm), aromatic methoxy signals (~δ 3.8–3.9 ppm), and benzamide carbonyl (~δ 165–170 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) and molecular ion peak verification (e.g., m/z ~470 for [M+H]⁺) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (e.g., C: ~60%, H: ~6.5%, N: ~4%) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the benzamide group .

- Safety :

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing/solubilization due to potential dust formation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- In Vitro Screening :

- Enzyme Inhibition : Acetylcholinesterase (AChE) assays (e.g., Ellman’s method) due to structural similarity to donepezil .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .

- Receptor Binding : Radioligand displacement studies for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis, and what are common side products?

- Optimization Strategies :

- Catalytic Systems : Use Pd/C or polymer-supported reagents to enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 2 hr) for amidation steps .

- Side Products :

- Incomplete Piperidine Substitution : Detectable via LC-MS as lower molecular weight impurities .

- Methoxy Group Demethylation : Occurs under acidic conditions; monitor via TLC (Rf shift) .

Q. What mechanistic insights exist regarding its interaction with biological targets?

- Proposed Mechanisms :

- Enzyme Inhibition : Competitive binding to AChE’s catalytic site via piperidine nitrogen and methoxy groups, as suggested by docking studies .

- Cellular Uptake : Enhanced permeability due to lipophilic benzyl and methoxy groups, validated via logP calculations (estimated ~3.5) .

- Experimental Validation :

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition constants (Ki) .

- Fluorescence Quenching : Monitor target binding using tryptophan residues in enzymes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

- Modification Strategies :

- Piperidine Substituents : Introduce alkyl groups (e.g., ethyl, propyl) to enhance lipophilicity and blood-brain barrier penetration .

- Methoxy Group Replacement : Replace with halogen (Cl, F) or hydroxyl groups to modulate electron density and hydrogen bonding .

Q. What advanced computational methods are applicable for predicting its pharmacokinetic properties?

- In Silico Tools :

- Molecular Dynamics (MD) : Simulate binding stability with AChE over 100 ns trajectories (e.g., using GROMACS) .

- ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 interactions, and toxicity profiles .

- Data Interpretation : Correlate computed logD values (>3) with experimental plasma protein binding (>90%) to refine dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.